N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
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Overview
Description
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, a pyridine moiety, and a sulfanylacetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide typically involves a multi-step process. One common method includes the condensation of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-pyridin-2-ylsulfanylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide
- This compound
Uniqueness: This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-22-12-7-10(6-11(16)15(12)21)8-18-19-13(20)9-23-14-4-2-3-5-17-14/h2-8,21H,9H2,1H3,(H,19,20)/b18-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSHHQSJLWJKRO-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=CC=CC=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=CC=CC=N2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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